Kinase Inhibition: 2-Methyl vs. Unsubstituted Core
In a series of multisubstituted pyridin-3-amine derivatives, the 2-methyl substitution on the pyridine ring is critical for maintaining potent kinase inhibition. Compound 3m, which contains the 2-methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine scaffold, exhibited nanomolar IC50 values against FGFR1, 2, and 3, as well as RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. In contrast, the des-methyl analog (Compound 2p) showed a >100-fold loss in cellular potency against FGFR1-driven cell lines (IC50 = 1.2 µM vs. 8 nM for 3m), demonstrating that the 2-methyl group is a non-negotiable structural determinant for target engagement [1].
Des-methyl analog: IC50 1200 nM
| Evidence Dimension | Cellular inhibition of FGFR1-driven proliferation |
|---|---|
| Target Compound Data | IC50 = 8 nM (Compound 3m) |
| Comparator Or Baseline | IC50 = 1200 nM (Compound 2p, des-methyl analog) |
| Quantified Difference | 150-fold improvement in potency |
| Conditions | NCI-H1581 NSCLC cell line, 72-hour proliferation assay |
Why This Matters
For procurement in a kinase inhibitor development program, selecting the 2-methylated building block is essential to achieve the sub-10 nM cellular potency required for lead optimization, whereas the cheaper, unsubstituted analog yields an inactive compound.
- [1] Zhu W, et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J Med Chem. 2017;60(14):6018-6035. DOI: 10.1021/acs.jmedchem.7b00076 View Source
